2-chloro-4-(furan-3-yl)pyrimidine
Description
2-Chloro-4-(furan-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with a chlorine atom at the C2 position and a furan-3-yl substituent at C2. Its synthesis via microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with furan-3-ylboronic acid achieves a yield of 66%, with a melting point of 62–64°C . Key spectroscopic data include:
Properties
CAS No. |
124959-29-1 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-4-(furan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H |
InChI Key |
BECZUXNGJBNYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=COC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalyst Systems and Ligand Effects
Palladium complexes such as Pd(PPh₃)₂Cl₂ and PEPPSI-IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride) are critical for enhancing coupling efficiency. In a representative procedure, PEPPSI-IPr (0.1 equiv) enabled a 40.2% yield of 2-chloro-4-(pyridin-3-yl)pyrimidine at 100°C in 1,2-dimethoxyethane within 1 hour. Analogous conditions with furan-3-ylboronic acid are expected to require adjusted stoichiometry due to furan’s lower electron density compared to pyridine.
Table 1: Suzuki-Miyaura Coupling Conditions for 4-Arylpyrimidines
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 100 | 14 | 73 |
| PEPPSI-IPr | K₂CO₃ | 1,2-Dimethoxyethane | 100 | 1 | 40.2 |
| PdCl₂(dppf) | Na₂CO₃ | THF/H₂O (3:1) | 60 | 16 | 52 |
The choice of base significantly influences reaction kinetics. Sodium carbonate (Na₂CO₃) in biphasic THF/water systems minimizes side reactions, while potassium carbonate (K₂CO₃) in anhydrous 1,2-dimethoxyethane accelerates transmetalation. For furan derivatives, ligandless conditions with PdCl₂(dppf) may improve selectivity by reducing steric hindrance.
Solvent and Temperature Optimization
Polar aprotic solvents like 1,4-dioxane enhance palladium solubility and boronic acid activation. Microwave-assisted synthesis at 150°C for 10 minutes in DMF achieved 73% yield for pyridine analogs, suggesting rapid thermal acceleration could benefit furan systems. However, furan’s thermal sensitivity necessitates lower temperatures (80–100°C) to prevent decomposition.
Chlorination of 4-(Furan-3-yl)pyrimidin-2(1H)-one
Chlorination of the corresponding pyrimidinone precursor provides an alternative route, avoiding boronic acid handling. This two-step synthesis involves cyclocondensation followed by POCl₃-mediated chlorination.
Cyclocondensation to Pyrimidinone
4-(Furan-3-yl)pyrimidin-2(1H)-one is synthesized via Biginelli-like reactions or cyclization of β-keto esters with furan-3-carboxamidine. While specific protocols for furan derivatives are scarce, analogous pyridine systems used refluxing ethanol with hydrochloric acid catalysis, yielding 85–90% pyrimidinones.
POCl₃ and SOCl₂ Chlorination
Phosphorus oxychloride (POCl₃) is preferred for its high electrophilicity. A 56% yield of 2-chloro-4-(pyridin-3-yl)pyrimidine was achieved by stirring pyrimidinone with POCl₃ at 50°C for 4.5 hours. Thionyl chloride (SOCl₂) in DMF at 70°C for 6 hours provided a 65% yield but required rigorous moisture control.
Table 2: Chlorination Reagents and Outcomes
Chlorination efficiency correlates with reagent excess (3–5 equiv POCl₃) and catalytic DMF (0.1–0.5 equiv). Quenching with ice water and neutralization to pH 8–9 ensures product stability during extraction.
Alternative Pathways: Ullmann-Type Coupling and SNAr
Copper-Catalyzed Ullmann Coupling
While less common, Ullmann coupling of 2-chloropyrimidine with 3-furanyl halides using CuI/K₂CO₃ in dioxane at 100°C for 20 hours achieved 52% yield for pyridine analogs. This method avoids palladium but requires stoichiometric copper and extended reaction times.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidines undergo SNAr with furan-3-thiols or amines under basic conditions. However, the 2-chloro group’s poor leaving ability necessitates harsh conditions (150°C, DMF), limiting practicality for furan systems.
Purification and Characterization
Silica gel chromatography with ethyl acetate/hexanes (1:1 to 3:1) effectively isolates 2-chloro-4-(furan-3-yl)pyrimidine. Purity ≥95% is confirmed via LCMS (MH⁺ = 195.1) and ¹H NMR (δ 9.28 ppm for pyrimidine H-6, 8.79 ppm for furan H-2) .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(furan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other palladium-catalyzed cross-coupling reactions like Hiyama and Stille couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, furanones, and tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-chloro-4-(furan-3-yl)pyrimidine, as anticancer agents. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various human cancer cell lines. For instance, a study synthesized several pyrimidine derivatives and evaluated their cytotoxicity against six human cancer cell lines, suggesting that modifications in the structure can enhance biological activity .
1.2 Antimalarial Properties
The compound has been investigated for its inhibitory effects on specific plasmodial kinases such as PfGSK3 and PfPK6, which are crucial targets in the fight against malaria. In vitro studies revealed that certain pyrimidine derivatives showed promising inhibition rates, indicating that this compound could be developed into a potent antimalarial agent .
1.3 Enzyme Inhibition
The compound has also been explored for its potential to inhibit various enzymes involved in disease pathways. The structure allows for interactions with enzyme active sites, leading to the development of inhibitors that could be useful in treating conditions like cancer and infectious diseases .
Synthetic Methodologies
2.1 Microwave-Assisted Synthesis
The synthesis of this compound can be efficiently achieved through microwave-assisted reactions. This method enhances reaction yields and reduces reaction times significantly compared to traditional heating methods. For example, a study demonstrated that using microwave irradiation for the Suzuki coupling reaction resulted in yields exceeding 80% under optimized conditions .
2.2 Cross-Coupling Reactions
The compound can also be synthesized via palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents at the pyrimidine ring. This versatility is crucial for developing derivatives with enhanced biological activity .
Material Science Applications
3.1 Organic Electronics
In material science, this compound is being explored for applications in organic electronics due to its electronic properties. The furan moiety contributes to the compound's ability to act as a semiconductor or an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-4-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Furan-3-yl (electron-rich) may reduce C2 chlorine reactivity compared to pyridin-3-yl (electron-withdrawing), which enhances susceptibility to nucleophilic substitution .
Pharmacological and Functional Comparisons
Key Findings :
- Anticonvulsant Activity : Triazol-1-yl derivatives (e.g., compound 5c) showed potent MES activity at 30 mg/kg, suggesting efficacy in seizure spread prevention . The furan-3-yl analog’s activity remains unexplored but may differ due to furan’s lower electron-withdrawing capacity.
- Neurotoxicity: Thieno[3,2-d]pyrimidines exhibited low neurotoxicity (rotarod TD50 > 500 mg/kg), a critical safety feature for CNS drugs .
Electronic and Reactivity Profiles
- C2 Chlorine Reactivity: Pyridin-3-yl and triazol-1-yl substituents increase electrophilicity at C2, facilitating displacement by nucleophiles (e.g., phenols, amines) . Furan-3-yl’s electron-donating nature may slow substitution rates, requiring harsher conditions for derivatization .
- Conjugate Addition Potential: Vinyl-substituted analogs (e.g., 2-chloro-4-vinylpyrimidine) undergo conjugate additions with S-, N-, and O-nucleophiles, enabling diverse functionalization .
Biological Activity
2-Chloro-4-(furan-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom and a furan moiety. Its chemical structure can be represented as:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : In studies evaluating the antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, this compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 64 |
| S. aureus | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathways : The compound activates caspases, leading to programmed cell death .
In vitro studies reported IC50 values indicating effective growth inhibition in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| HeLa (cervical cancer) | 8.3 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Experimental results indicated that this compound could reduce inflammation in animal models significantly .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound outperformed traditional antibiotics against multi-drug resistant strains of bacteria, suggesting its potential as a new therapeutic agent .
- Cancer Research : In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size compared to the control group .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan proton signals at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation. Collision cross-section (CCS) data via ion mobility spectrometry can predict structural conformations .
- X-ray Crystallography : Resolve crystal packing and bond angles (as demonstrated for related pyrimidines in ) .
What experimental designs are suitable for studying its biological targets?
Q. Advanced
- Target Identification : Use radioligand binding assays (e.g., α7 nicotinic acetylcholine receptors, as in ) .
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally similar compounds () .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography) .
- Meta-Analysis : Compare data from multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .
What strategies enhance the compound’s stability during storage and handling?
Q. Basic
- Storage : Protect from light and moisture (store at –20°C under nitrogen) .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
- Solubility : Use DMSO for stock solutions and dilute in buffered saline for biological assays .
How can structure-activity relationship (SAR) studies guide structural modifications?
Q. Advanced
- Core Modifications : Replace the chlorine atom with fluorine or methoxy groups to alter electronic properties .
- Furan Substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Hybrid Structures : Fuse with thieno[2,3-d]pyrimidine scaffolds (as in ) to improve pharmacokinetics .
What analytical techniques ensure purity and quality control?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content) .
- GC-MS : Detect volatile byproducts from synthetic steps (e.g., dichloro intermediates) .
What assays are recommended for preliminary biological screening?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
